6-Nitroquinolin-2-amine: A Technical Guide to Determining Thermophysical Properties
6-Nitroquinolin-2-amine: A Technical Guide to Determining Thermophysical Properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Nitroquinolin-2-amine
6-Nitroquinolin-2-amine is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring both a nitro group (a strong electron-withdrawing group) and an amino group (an electron-donating group) on the quinoline scaffold, makes it a molecule of significant interest in medicinal chemistry and materials science. Quinoline derivatives are foundational scaffolds for a wide array of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs[1]. The specific substitution pattern of 6-Nitroquinolin-2-amine suggests its potential as a key intermediate for the synthesis of more complex molecules with tailored biological activities or optoelectronic properties.
Accurate knowledge of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and development. These parameters are critical for:
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Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range[2].
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Reaction Condition Design: Understanding the thermal stability of a compound, as indicated by its melting and boiling points, is essential for designing safe and efficient synthetic routes, preventing decomposition during heating.
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Material Handling and Storage: These properties inform appropriate procedures for drying, storing, and handling the compound to ensure its stability.
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Physicochemical Modeling: Melting and boiling points are key inputs for computational models that predict solubility, bioavailability, and other crucial drug-like properties.
Despite its importance, a survey of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points for 6-Nitroquinolin-2-amine. This guide is therefore designed not only to provide a reasoned, expert estimation of these values based on analogous structures but also to equip the research professional with the detailed, field-proven protocols necessary to determine these critical parameters experimentally.
Estimating Physical Properties: A Comparative Structural Analysis
In the absence of direct experimental data for 6-Nitroquinolin-2-amine, we can infer its likely thermal behavior by examining structurally related compounds. The melting point is influenced by molecular weight, symmetry, and the strength of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Key Structural Differences from Target |
| 6-Nitroquinoline | 151 - 153[2][3] | 305 (rough est.)[2] | Lacks the 2-amino group. | |
| 8-Nitroquinoline | 91.5[4] | Not Available | Nitro group at position 8; lacks the 2-amino group. | |
| 6-Aminoquinoline | 114 - 120 | Not Available | Lacks the 6-nitro group. | |
| 2-Nitroaniline | 71[5] | 284[5] | A simpler benzene ring system. | |
| 6-Nitroquinolin-2-amine (Target) | Estimated >200 | Estimated >350 (with decomposition) | Target Compound |
Expert Analysis & Causality:
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Effect of the Amino Group: The introduction of a 2-amino group to the 6-nitroquinoline scaffold is expected to significantly increase the melting point. The primary amine (-NH₂) can act as a hydrogen bond donor, while the quinoline nitrogen and the nitro group oxygens can act as hydrogen bond acceptors. This creates a strong intermolecular hydrogen bonding network, which requires more thermal energy to disrupt compared to the dipole-dipole interactions in 6-nitroquinoline.
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Effect of the Nitro Group: The nitro group is strongly polar and electron-withdrawing, contributing to significant dipole-dipole interactions and increasing the molecular weight. This is why 6-nitroquinoline (151-153 °C) has a much higher melting point than 6-aminoquinoline (114-120 °C).
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Combined Effect: In 6-Nitroquinolin-2-amine, the combined effects of the polar nitro group and the hydrogen-bonding amino group will lead to strong intermolecular forces. Therefore, it is reasonable to predict that the melting point of 6-Nitroquinolin-2-amine will be substantially higher than that of 6-nitroquinoline, likely exceeding 200 °C.
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Boiling Point & Thermal Stability: Aromatic nitro compounds can be thermally unstable and may decompose at or before their boiling point at atmospheric pressure. The predicted boiling point of the more complex 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is approximately 566.8 ± 50.0 °C, suggesting that quinolines with nitro and amino groups have very high boiling points. However, given the potential for decomposition, experimental determination should be approached with caution, and a micro-boiling point or vacuum distillation method is recommended.
Experimental Determination of Melting Point
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. A pure compound will exhibit a sharp melting range of 0.5-1.0 °C. The following protocol utilizes the capillary method, which is the standard for accuracy and requires minimal sample.
Protocol: Capillary Melting Point Determination
This protocol describes a self-validating system where an initial rapid determination provides an approximate range, followed by a careful, slower determination for precision.
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation:
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Ensure the sample of 6-Nitroquinolin-2-amine is completely dry. Moisture can depress the melting point.
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Place a small amount of the dry sample on a clean, dry watch glass and crush it into a fine powder using a spatula.
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Press the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a densely packed column of 2-3 mm is achieved.
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Apparatus Setup:
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Place the packed capillary tube into the sample holder of a melting point apparatus.
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Ensure a clear view of the sample through the magnifying lens.
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Approximate Melting Point Determination:
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Set a rapid heating rate (e.g., 10-15 °C per minute).
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Observe the sample and note the temperature at which it melts. This provides a rough estimate.
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Allow the apparatus to cool to at least 20 °C below this approximate melting point.
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Accurate Melting Point Determination:
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Using a fresh, packed capillary tube, place the sample in the cooled apparatus.
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Heat the sample, but as the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute. Slow, controlled heating is critical for accuracy.
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Record the temperature (T_initial) at which the first drop of liquid becomes visible.
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Continue heating slowly and record the temperature (T_final) at which the last solid crystal melts into a clear liquid.
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The melting point is reported as the range from T_initial to T_final. For a pure compound, this range should be narrow. Repeat the measurement at least once to ensure reproducibility.
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Experimental Determination of Boiling Point
Determining the boiling point of a high-melting-point solid that may decompose requires a micro-scale technique to minimize hazards and sample usage. The Thiele tube method is a classic and effective approach.
Protocol: Micro Boiling Point Determination using a Thiele Tube
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]
- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
